(3,6-dimethyl-2-nitrophenyl)methanol
Description
Significance of Aryl Nitro Compounds in Organic Synthesis and Chemical Research
Aryl nitro compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are of paramount importance in both industrial and academic research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them versatile intermediates in organic synthesis. nih.govuni.lu They are crucial starting materials for the synthesis of anilines through reduction, a fundamental transformation in the production of dyes, pharmaceuticals, and agrochemicals. nih.govlearncbse.in Furthermore, the nitro group can be converted into a variety of other functional groups, highlighting the synthetic utility of this class of compounds. nist.gov In chemical research, aryl nitro compounds are often used as model systems to study electronic effects in aromatic systems and to explore new synthetic methodologies. bldpharm.comresearchgate.net
Overview of Benzylic Alcohol Functionality and its Chemical Reactivity
Benzylic alcohols are alcohols where a hydroxyl group (-OH) is attached to a carbon atom that is directly bonded to an aromatic ring. This structural feature confers unique reactivity compared to simple alkyl alcohols. sigmaaldrich.com The benzylic position is activated towards both nucleophilic substitution and oxidation reactions due to the ability of the adjacent aromatic ring to stabilize carbocation or radical intermediates through resonance. nih.govnih.gov For instance, benzylic alcohols can be readily oxidized to the corresponding aldehydes or carboxylic acids. glpbio.comresearchgate.net They can also be converted to benzylic halides, which are valuable precursors for a wide range of subsequent transformations. spectrabase.com The reactivity of benzylic alcohols is a cornerstone of many synthetic strategies. bldpharm.com
Structural Specificity of (3,6-Dimethyl-2-nitrophenyl)methanol Isomer
The specific arrangement of substituents on the aromatic ring of this compound dictates its unique properties. The presence of two methyl groups at positions 3 and 6, flanking the nitro group at position 2, introduces steric hindrance around the nitro functionality. This steric crowding can influence the reactivity of the nitro group, for example, in reduction reactions. The ortho-positioning of the nitro group relative to the methanol (B129727) group creates the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and an oxygen of the nitro group, which can affect its physical and chemical properties. nist.gov
The isomeric relationship with other dimethyl-nitrophenyl-methanols is also significant. For instance, the electronic and steric environment of this compound differs substantially from an isomer like (2,5-dimethyl-4-nitrophenyl)methanol, leading to different reactivity patterns and spectroscopic signatures. The study of such isomers is crucial for understanding structure-activity relationships in substituted aromatic systems. acs.orgorganic-chemistry.org
Historical Context of Research on Nitrophenyl-Substituted Methanols
Research into nitrophenyl-substituted methanols is intrinsically linked to the broader historical development of aromatic chemistry. The nitration of aromatic compounds, a key reaction for the synthesis of these molecules, has been a fundamental process since the 19th century. Early research focused on understanding the directing effects of substituents on the aromatic ring during nitration.
The synthesis and study of specific nitrophenyl-methanol isomers has been driven by their utility as intermediates in the synthesis of more complex molecules. For example, various substituted nitrobenzyl alcohols have been used as precursors for photolabile protecting groups, which are molecules that can be cleaved by light to release a protected functional group. cymitquimica.com The development of selective oxidation and reduction methods in the 20th and 21st centuries has further expanded the synthetic possibilities for this class of compounds, allowing for their use in the targeted synthesis of pharmaceuticals and materials. While detailed historical accounts for every specific isomer are not always available, the progression of synthetic methodologies has continuously enhanced the accessibility and utility of compounds like this compound.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the following table.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| CAS Number | 82617-29-6 | |
| Synonyms | (2,6-Dimethyl-3-nitrophenyl)methanol |
Properties
CAS No. |
58579-65-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3,6 Dimethyl 2 Nitrophenyl Methanol
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a primary site for a variety of chemical modifications, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution. The proximity of the bulky ortho-substituents can, however, modulate the accessibility and reactivity of this functional group.
Oxidation Reactions and Mechanistic Pathways
The oxidation of primary alcohols, such as (3,6-dimethyl-2-nitrophenyl)methanol, to aldehydes is a fundamental transformation in organic synthesis. The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder, selective oxidizing agents are generally preferred for this conversion. Reagents like Pyridinium Chlorochromate (PCC) and those used in Swern or TEMPO-catalyzed oxidations are effective for this purpose. organic-chemistry.orgnih.gov
The oxidation with PCC, for instance, involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde. nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent the formation of the gem-diol, which would be susceptible to further oxidation. nih.gov Similarly, TEMPO-based oxidations, often in the presence of a co-oxidant like sodium hypochlorite, proceed via a catalytic cycle involving an oxoammonium ion as the active oxidizing species, offering a high degree of selectivity for the aldehyde. organic-chemistry.orgbeilstein-journals.org
| Oxidizing Agent/System | Typical Reagents & Conditions | Expected Product | Plausible Yield Range | Reference |
|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | PCC, Dichloromethane (DCM), Room Temperature | 3,6-Dimethyl-2-nitrobenzaldehyde (B6615077) | Moderate to High | nih.gov |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -78 °C to Room Temperature | 3,6-Dimethyl-2-nitrobenzaldehyde | High | |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant), DCM/Water, Room Temperature | 3,6-Dimethyl-2-nitrobenzaldehyde | High | organic-chemistry.orgbeilstein-journals.org |
Esterification and Etherification Reactions
Esterification: The benzylic hydroxyl group of this compound can be readily converted to esters through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions are often catalyzed by a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and activate the alcohol. cetjournal.it The steric hindrance from the ortho-substituents might necessitate slightly more forcing conditions or longer reaction times compared to unhindered benzyl (B1604629) alcohols.
| Acylating Agent | Typical Reagents & Conditions | Expected Product | Plausible Yield Range | Reference |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine, Dichloromethane (DCM), 0 °C to Room Temperature | (3,6-Dimethyl-2-nitrophenyl)methyl acetate | Good to Excellent | cetjournal.it |
| Acetic Anhydride (B1165640) | DMAP (catalyst), Triethylamine, Dichloromethane (DCM), Room Temperature | (3,6-Dimethyl-2-nitrophenyl)methyl acetate | High | cetjournal.it |
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. jk-sci.combyjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. jk-sci.combyjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com Due to the steric hindrance around the benzylic position, the choice of the alkyl halide is important, with primary alkyl halides being the most suitable to avoid competing elimination reactions. masterorganicchemistry.com
| Alkylating Agent | Typical Reagents & Conditions | Expected Product | Plausible Yield Range | Reference |
|---|---|---|---|---|
| Methyl Iodide | Sodium Hydride (NaH), Tetrahydrofuran (B95107) (THF), 0 °C to Room Temperature | 1-(Methoxymethyl)-3,6-dimethyl-2-nitrobenzene | Good | jk-sci.combyjus.com |
| Ethyl Bromide | Potassium tert-butoxide, Dimethylformamide (DMF), Room Temperature | 1-(Ethoxymethyl)-3,6-dimethyl-2-nitrobenzene | Moderate to Good | jk-sci.combyjus.com |
Dehydration Processes and Aromatic Ring Functionalization
The dehydration of alcohols to form alkenes is typically an acid-catalyzed elimination reaction. organicchemistrytutor.combyjus.com For this compound, this transformation would be expected to yield a substituted styrene (B11656) derivative. The reaction generally proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. byjus.com The stability of the benzylic carbocation intermediate facilitates this process. However, the specific substitution pattern of this compound does not provide an adjacent proton on the aromatic ring for direct elimination to a simple stilbene-type structure without rearrangement. Intramolecular and intermolecular side reactions could also be possible under strong acid conditions.
Nucleophilic Substitution Reactions at the Benzylic Position
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, this transformation typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. This tosylate can then be readily displaced by a variety of nucleophiles in an SN2 reaction. libretexts.org Alternatively, the alcohol can be converted to a benzyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzyl halide is an excellent substrate for SN2 reactions with nucleophiles such as cyanide or azide. chemguide.co.ukyoutube.comyoutube.com
| Nucleophile | Typical Reagents & Conditions (Two-step process) | Expected Product | Plausible Yield Range | Reference |
|---|---|---|---|---|
| Cyanide (CN⁻) | 1. SOCl₂ or PBr₃; 2. NaCN or KCN, Ethanol (B145695), Reflux | (3,6-Dimethyl-2-nitrophenyl)acetonitrile | Good | chemguide.co.ukyoutube.comyoutube.comorganic-chemistry.org |
| Azide (N₃⁻) | 1. TsCl, Pyridine; 2. NaN₃, DMF | 1-(Azidomethyl)-3,6-dimethyl-2-nitrobenzene | High |
Transformations of the Aromatic Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction. The reduction of the nitro group in conjunction with the presence of other functionalities on the molecule can lead to interesting cyclization reactions.
Reductive Cyclization Reactions
The reduction of an ortho-nitrobenzyl alcohol can lead to the formation of heterocyclic structures. The specific product depends on the reaction conditions and the nature of other substituents. For instance, the reduction of the nitro group to an amino group can be followed by an intramolecular cyclization. A well-known example is the synthesis of azaindoles. While a direct synthesis of a substituted azaindole from this compound would require additional steps to introduce the second nitrogen atom into the ring, related reductive cyclization strategies are employed in the synthesis of various nitrogen-containing heterocycles. enamine.netresearchgate.netresearchgate.netnih.gov For example, the reduction of an ortho-nitrostyrene derivative can lead to the formation of an indole (B1671886) ring. researchgate.net In the case of this compound, a plausible transformation would involve initial modification of the benzylic alcohol to an appropriate functional group that can participate in the cyclization following the reduction of the nitro group. A general strategy for forming a six-membered ring, for example, could involve the reductive cyclization of an o-nitroaryl compound tethered to a carbonyl group. nih.govorganic-chemistry.orgorganic-chemistry.org
A potential synthetic route starting from this compound could involve its oxidation to the corresponding aldehyde, followed by a reaction to introduce a two-carbon unit, and then a reductive cyclization to form a substituted quinoline (B57606).
Photochemical Rearrangements and Transformations
Influence of Methyl Substituents on Reactivity and Selectivity
The presence of the two methyl groups on the aromatic ring of this compound has a notable influence on its reactivity and the selectivity of its transformations. These effects can be both electronic and steric in nature.
Electronic Effects: Methyl groups are electron-donating substituents. libretexts.org Their presence increases the electron density of the aromatic ring, which can affect the rates of reactions involving the ring, such as electrophilic aromatic substitution, although this is not the primary reactivity discussed here. More importantly, the electron-donating nature of the methyl groups can influence the stability of intermediates formed during the reactions of the side chains. For instance, in the formation of carbocationic intermediates, the methyl groups would provide a stabilizing effect. libretexts.org
Steric Effects: The methyl group at the 6-position, ortho to the nitro group, exerts a significant steric hindrance. This steric crowding can influence the conformation of the molecule and the accessibility of the nitro and alcohol functional groups. For example, the rate of nucleophilic attack at the benzylic carbon could be affected. In the context of the photochemical rearrangement, the steric hindrance from the ortho-methyl group might influence the rate of the initial hydrogen abstraction by the nitro group. Generally, ortho-substituents can sterically hinder solvation of the transition state in displacement reactions. nih.gov
Steric Hindrance Effects
Steric hindrance in this compound arises primarily from the presence of the methyl group at the 6-position, which is ortho to the hydroxymethyl group. This steric bulk can significantly impede the approach of reagents to the benzylic alcohol, thereby affecting its reactivity in substitution and other reactions. libretexts.orgmasterorganicchemistry.com
In reactions such as esterification or etherification where the hydroxyl group acts as a nucleophile or is converted into a leaving group, the proximity of the 6-methyl group can hinder the access of bulky acylating or alkylating agents. libretexts.orgmasterorganicchemistry.com This steric crowding around the reaction center can necessitate more forcing reaction conditions, such as higher temperatures or the use of less sterically demanding reagents, to achieve reasonable reaction rates and yields.
The steric hindrance presented by the ortho-methyl group is a critical consideration in nucleophilic substitution reactions at the benzylic carbon. libretexts.org For an S(_N)2-type reaction, the backside attack of a nucleophile would be significantly obstructed, making this pathway less favorable. masterorganicchemistry.comyoutube.com Consequently, reactions that might proceed via an S(_N)2 mechanism in less substituted benzyl alcohols could be slowed down or diverted to alternative pathways in this case.
A comparison of the relative reactivity in S(_N)2 reactions for a series of substituted benzyl halides illustrates the impact of steric hindrance. While not a direct measure for the alcohol, the principle remains the same for reactions involving the benzylic carbon.
Table 1: Illustrative Relative Reaction Rates for S(_N)2 Reactions Based on Steric Hindrance
| Substrate | Relative Rate | Primary Reason for Rate Difference |
| Benzyl halide | High | Minimal steric hindrance at the benzylic carbon. |
| ortho-Methylbenzyl halide | Moderate | Steric hindrance from the ortho-methyl group impedes nucleophilic attack. |
| (3,6-Dimethyl-2-nitrophenyl)methyl halide (hypothetical) | Low to Moderate | Significant steric hindrance from the ortho-nitro and ortho-methyl groups. |
| tert-Butyl halide | Very Low | Extreme steric hindrance prevents backside attack. masterorganicchemistry.com |
This table is illustrative and based on established principles of steric hindrance in S(_N)2 reactions.
Electronic Perturbations on the Aromatic Ring
The electronic landscape of the aromatic ring in this compound is significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO(_2)). quora.comtardigrade.in This group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions by withdrawing electron density through both inductive and resonance effects. quora.comreddit.com The resonance effect primarily reduces electron density at the ortho and para positions relative to the nitro group. tardigrade.inyoutube.com
The presence of two electron-donating methyl groups (-CH(_3)) partially counteracts the deactivating effect of the nitro group through inductive and hyperconjugation effects. However, the deactivating effect of the nitro group is generally dominant. chemguide.co.uk
The nitro group's electron-withdrawing properties also have a pronounced effect on the reactivity of the benzylic hydroxymethyl group. By withdrawing electron density from the benzylic carbon, the nitro group can stabilize the formation of a carbocation at this position, which could favor S(_N)1-type reaction mechanisms under appropriate conditions. However, the primary nature of the alcohol generally disfavors carbocation formation.
Furthermore, ortho-nitrobenzyl alcohols are known to undergo intramolecular photochemical redox reactions. cdnsciencepub.comacs.org Upon irradiation with UV light, the excited nitro group can abstract a hydrogen atom from the benzylic position, leading to the formation of o-nitrosobenzaldehyde derivatives. cdnsciencepub.comnih.govresearchgate.net This photoreactivity is a characteristic transformation pathway for many o-nitrobenzyl compounds. umass.eduupenn.edu
Derivatization Strategies for Advanced Chemical Synthesis
The functional groups present in this compound offer several handles for derivatization, enabling its use as a building block in more complex chemical syntheses.
Preparation of Functionalized Ethers and Esters
Ethers: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comopenstax.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide in an S(_N)2 reaction to yield the desired ether. libretexts.org However, the steric hindrance from the 6-methyl group must be considered when selecting the alkyl halide to minimize competing elimination reactions. libretexts.org Alternative methods, such as using silver oxide as a mild base, can also be employed. openstax.org
Esters: Esterification of this compound can be accomplished by reacting it with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. The steric hindrance around the hydroxyl group may necessitate longer reaction times or the use of more reactive acylating agents.
Table 2: Representative Conditions for Ether and Ester Synthesis
| Transformation | Reagents and Conditions | Product Type | Key Considerations |
| Ether Synthesis (Williamson) | 1. NaH, THF2. R-X (primary alkyl halide) | (3,6-Dimethyl-2-nitrophenyl)methyl ether | The choice of a primary, unhindered alkyl halide (R-X) is crucial to favor substitution over elimination. masterorganicchemistry.comopenstax.org |
| Ester Synthesis | Acyl chloride (RCOCl), Pyridine, CH(_2)Cl(_2) | (3,6-Dimethyl-2-nitrophenyl)methyl ester | Steric hindrance may require elevated temperatures or longer reaction times. |
| Ester Synthesis | Carboxylic acid (RCOOH), DCC, DMAP | (3,6-Dimethyl-2-nitrophenyl)methyl ester | Steglich esterification conditions can be effective for sterically hindered alcohols. |
This table provides general synthetic strategies; specific conditions may require optimization.
Introduction of Additional Functional Groups
The structure of this compound allows for the introduction of other functional groups through reactions targeting the nitro group or the aromatic ring.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH(_2)) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C, PtO(_2)) or chemical reducing agents like tin(II) chloride in hydrochloric acid. vanderbilt.edu This transformation yields (2-amino-3,6-dimethylphenyl)methanol, a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.
Electrophilic Aromatic Substitution: While the benzene ring is deactivated by the nitro group, electrophilic substitution reactions can still be carried out under forcing conditions. The directing effects of the existing substituents (ortho, para-directing for the methyl groups and meta-directing for the nitro group) will determine the position of the incoming electrophile. The positions that are activated by the methyl groups and not strongly deactivated by the nitro group would be the most likely sites for substitution.
Table 3: Potential Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitro (-NO(_2)) | H(_2), Pd/C, Ethanol | Amino (-NH(_2)) |
| Nitro (-NO(_2)) | SnCl(_2), HCl | Amino (-NH(_2)) |
| Aromatic C-H | Br(_2), FeBr(_3) | Bromo (-Br) |
| Aromatic C-H | Conc. HNO(_3), Conc. H(_2)SO(_4) | Nitro (-NO(_2)) |
This table outlines potential transformations; regioselectivity will be determined by the combined directing effects of the existing substituents.
Mechanistic Investigations of Reactions Involving 3,6 Dimethyl 2 Nitrophenyl Methanol
Mechanistic Pathways of Reduction Reactions
The reduction of nitroaromatic compounds can proceed through various pathways depending on the reducing agent and reaction conditions. For a compound like (3,6-dimethyl-2-nitrophenyl)methanol, the nitro group (-NO₂) is the primary site of reduction.
Commonly, the reduction of an aromatic nitro group to an amine proceeds through a series of intermediates. The generally accepted pathway involves the progressive removal of oxygen atoms from the nitro group and the addition of hydrogen. The key intermediates in this process are the corresponding nitroso and hydroxylamine (B1172632) species.
General Reduction Pathway:
Step 1: Nitro to Nitroso: The nitro group is first reduced to a nitroso group (-NO).
Ar-NO₂ → Ar-NO
Step 2: Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine derivative (-NHOH).
Ar-NO → Ar-NHOH
Step 3: Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (-NH₂).
Ar-NHOH → Ar-NH₂
The specific reagents used, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl), or transfer hydrogenation, can influence the rate of these steps and the potential to isolate intermediates. However, no studies detailing this process specifically for this compound were identified.
Elucidation of Photochemical Reaction Mechanisms
The photochemistry of ortho-nitrobenzyl compounds is a well-established area of study, primarily due to their use as photolabile protecting groups. Upon UV irradiation, these compounds undergo an intramolecular redox reaction.
Primary Photophysical Processes
The process begins with the absorption of a photon (typically UV light), which promotes the ortho-nitrobenzyl compound from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing to a triplet state (T₁) or proceed directly with the reaction. The key photochemical event is an intramolecular hydrogen atom transfer (HAT) from the benzylic carbon (the -CH₂OH group) to one of the oxygen atoms of the ortho-nitro group. This HAT is the rate-determining step in the photochemical sequence.
Intermediates Identification and Characterization (e.g., Aci-nitro forms, Nitroso compounds)
The intramolecular hydrogen abstraction leads to the formation of a transient intermediate known as an aci-nitro tautomer. This intermediate is characterized by a distinctive absorption spectrum at longer wavelengths (around 400 nm) compared to the starting material.
The aci-nitro intermediate is unstable and undergoes further rearrangement. It cyclizes to form a five-membered ring, a transient benzisoxazoline derivative. This cyclic intermediate then fragments, leading to the final photoproducts. The primary oxidized product formed from the benzylic alcohol moiety is the corresponding aldehyde, while the nitro group is reduced to a nitroso group.
Therefore, the photolysis of this compound is expected to yield 3,6-dimethyl-2-nitrosobenzaldehyde. The identification and characterization of these intermediates, such as the aci-nitro form, are typically performed using time-resolved spectroscopic techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy.
Kinetic Studies of Photodecomposition
Kinetic studies of the photodecomposition of ortho-nitrobenzyl derivatives focus on the rates of formation and decay of the transient intermediates. The quantum yield (Φ) of the photoreaction, which is the fraction of absorbed photons that lead to product formation, is a key parameter. For related ortho-nitrobenzyl alcohols, quantum yields can be significantly influenced by substituents on the aromatic ring and at the benzylic position.
For instance, electron-donating groups on the ring can affect the efficiency of the initial hydrogen abstraction step. Isotopic substitution at the benzylic carbon (e.g., replacing hydrogen with deuterium) has been shown to result in a strong kinetic isotope effect, confirming that the C-H bond cleavage is a critical part of the rate-determining step. No specific kinetic data for the photodecomposition of this compound has been reported.
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic parameters provide deep insight into reaction mechanisms. This involves determining rate constants and the energetic barriers to reaction.
Rate Constant Determinations and Activation Parameters
For chemical reactions, rate constants (k) are determined by monitoring the change in concentration of reactants or products over time. By measuring the rate constant at different temperatures, the activation parameters —activation energy (Eₐ), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be calculated using the Arrhenius or Eyring equations.
These parameters provide information about the transition state of the rate-limiting step. For example, a low activation energy suggests a faster reaction, while the entropy of activation gives clues about the degree of order in the transition state compared to the reactants. Unfortunately, no experimental or computational studies providing rate constants or activation parameters for reactions involving this compound could be located.
Equilibrium Studies and Reaction Reversibility
Equilibrium and the reversibility of reactions involving nitroaromatic compounds are critical for understanding their stability and reactivity. For instance, in the context of acid-base equilibria, the acidity of the benzylic alcohol can be influenced by the electronic effects of the substituents on the aromatic ring. libretexts.org The nitro group, being strongly electron-withdrawing, enhances the acidity of the hydroxyl proton.
The study of acid-base equilibria is fundamental to comprehending reaction mechanisms. libretexts.orgyoutube.comnih.gov The autoionization of water, for example, establishes an equilibrium that is sensitive to the presence of acids and bases. youtube.comyoutube.com In the case of this compound, the equilibrium of its reactions would be influenced by factors such as pH and the nature of the solvent.
One of the hallmark reactions of o-nitrobenzyl compounds is their photochemical rearrangement. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. rsc.org The subsequent steps can be complex and may involve reversible transformations. For example, the aci-nitro intermediate can undergo cyclization to a benzisoxazolidine derivative, which can then open to form a nitroso compound. rsc.orgrsc.org The reversibility of these steps is often dependent on the specific reaction conditions, including the solvent and pH. rsc.org
Solvent Effects on Reaction Mechanisms
The solvent plays a pivotal role in the reaction mechanisms of organic compounds, and this compound is no exception. The polarity, proticity, and coordinating ability of the solvent can significantly influence reaction rates and even alter the reaction pathway.
In the solvolysis of benzyl (B1604629) halides, which are structurally related to benzyl alcohols, the nature of the solvent is a key determinant of the reaction mechanism. For instance, the solvolysis of o-nitrobenzyl bromide has been studied in a wide range of solvents, and the rates were found to be dependent on the solvent's ionizing power and nucleophilicity. nih.govscilit.com In solvents that can stabilize charged intermediates, an SN1-type mechanism may be favored, whereas less polar, more nucleophilic solvents might promote an SN2 pathway.
For photochemical reactions of o-nitrobenzyl compounds, the solvent can affect the lifetime and fate of the transient intermediates. acs.org In aprotic solvents, certain reaction pathways may be favored, while in protic solvents like water, different intermediates and products can be formed. rsc.orgrsc.org For example, the balance between the cyclization pathway and a proton transfer pathway for the aci-nitro intermediate of o-nitrobenzyl alcohol is solvent-dependent. rsc.org The table below, derived from studies on o-nitrobenzyl alcohol, illustrates how reaction pathways can be influenced by the solvent environment.
| Solvent System | Predominant Reaction Pathway for o-Nitrobenzyl Alcohol | Key Intermediates | Reference |
|---|---|---|---|
| Aqueous Acid/Base | Proton Transfer | Hydrated Nitroso Compounds | rsc.org |
| Water (pH 3-8) | Cyclization | Benzisoxazolidine | rsc.org |
| Aprotic Solvents | Proton Transfer | Hydrated Nitroso Compounds | rsc.org |
The oxidation of 2-nitrobenzyl alcohol has also been shown to be influenced by the solvent, with different solvents leading to varying yields and conversions. researchgate.net This highlights the importance of solvent selection in optimizing chemical transformations.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Mass Spectrometry (MS)
Fragmentation Analysis for Structural Confirmation
In mass spectrometry, (3,6-dimethyl-2-nitrophenyl)methanol is expected to undergo predictable fragmentation patterns upon ionization, which are crucial for confirming its molecular structure. The molecular ion peak [M]+ would be observed, and its high-resolution measurement would confirm the elemental composition.
Key fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH): A common fragmentation for benzyl (B1604629) alcohols, leading to the formation of a stable benzylic cation [M-17]+.
Loss of the nitro group (•NO2): The C-N bond can cleave, resulting in a fragment corresponding to [M-46]+.
Benzylic cleavage: Fission of the bond between the aromatic ring and the hydroxymethyl group can occur, generating characteristic ions.
Loss of water (H2O): Dehydration can lead to a fragment ion at [M-18].
Loss of methyl radicals (•CH3): Cleavage of the methyl groups from the aromatic ring can also be observed.
While direct experimental data for this specific molecule is not widely published, analysis of related compounds such as nitrotoluene isomers by femtosecond time-resolved mass spectrometry has shown that distinct fragmentation dynamics can be used to differentiate between isomers. nih.gov This technique highlights the unique transient ion dynamics that arise from the coherent excitation of specific vibrational modes in each cation isomer. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |
| [M]+ | 181.07 | Molecular Ion |
| [M-OH]+ | 164.07 | Loss of hydroxyl radical |
| [M-H2O]+ | 163.06 | Loss of water |
| [M-NO2]+ | 135.08 | Loss of nitro group |
| [M-CH3]+ | 166.05 | Loss of a methyl radical |
LC-MS for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov
For this compound, an LC-MS method would typically employ a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with a small amount of formic acid to improve ionization. nih.gov
Purity Analysis: By separating the target compound from any starting materials, by-products, or impurities, LC-MS can provide a quantitative assessment of its purity. The mass spectrometer identifies the compound based on its m/z ratio, while the chromatogram indicates its relative abundance.
Reaction Monitoring: To synthesize this compound, a potential route could be the reduction of 3,6-dimethyl-2-nitrobenzaldehyde (B6615077). LC-MS can be used to monitor this reaction by taking small aliquots from the reaction mixture over time. The analysis would track the disappearance of the starting material's peak and the appearance of the product's peak, allowing for the determination of reaction completion. This real-time analysis enhances workflow efficiency by providing rapid structural information without extensive sample workup.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
O-H Stretch: A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group. pressbooks.pub
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org
NO₂ Stretches: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹. spectroscopyonline.com
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to appear as a strong band in the 1000-1260 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |
| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | Medium to Weak |
| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of a nitroaromatic compound provides a unique fingerprint. capes.gov.brresearchgate.net
For this compound, key Raman signals would include:
Symmetric NO₂ Stretch: This vibration typically gives a very strong and characteristic Raman band, often found around 1350 cm⁻¹. This peak is a hallmark of nitroaromatic compounds. researchgate.net
Aromatic Ring Vibrations: The breathing mode of the benzene ring, as well as other ring stretches, will produce sharp and distinct bands in the spectrum.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes will be visible.
Raman spectroscopy, especially when enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), can be used for highly sensitive detection of nitroaromatic compounds. rsc.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores.
Electronic Absorption Spectra for Chromophore Characterization
The primary chromophore in this compound is the nitrophenyl moiety. The nitro group, being a strong electron-withdrawing group, and the methyl groups, being weak electron-donating groups, influence the electronic transitions of the benzene ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption bands.
The spectrum is expected to exhibit two main absorption bands:
A high-energy band corresponding to a π → π* transition of the aromatic system.
A lower-energy band, often with a lower molar absorptivity, corresponding to an n → π* transition associated with the nitro group.
The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the aromatic ring. For a similar compound, 3-Methyl-2-nitrobenzyl alcohol, the electronic absorption spectrum provides a reference for the expected transitions. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol
| Transition | Expected λmax Range (nm) | Description |
| π → π | 200 - 280 | High-intensity absorption from the aromatic ring |
| n → π | 280 - 400 | Lower-intensity absorption involving the nitro group |
Monitoring of Photochemical Reactions
Spectroscopic techniques are invaluable for the real-time monitoring of photochemical reactions involving nitrophenyl compounds. The photochemistry of such molecules is of significant interest due to their role in atmospheric chemistry and as photo-labile protecting groups in organic synthesis.
The photolysis of o-nitrophenols, for instance, has been identified as a potential source of nitrous acid (HONO) in the atmosphere. rsc.org Studies on 2-nitrobenzyl alcohol and its derivatives show that irradiation leads to the formation of 2-nitroso benzaldehyde (B42025) and 2-nitroso acetophenone, respectively, with high quantum yields. rsc.org The reaction mechanisms are complex and can proceed through different pathways depending on the solvent environment. rsc.org
In-situ spectroscopic methods like time-resolved infrared (TRIR) spectroscopy and laser flash photolysis are crucial for identifying transient intermediates. For example, in the photochemical reaction of 2-nitrobenzyl alcohols, hydrated nitroso compounds and benzisoxazolidine intermediates have been identified using TRIR. rsc.org Ultrafast electron diffraction has also been used to directly observe the nuclear motions during the photo-relaxation of o-nitrophenol, providing insights into the intramolecular proton transfer step that occurs on a femtosecond timescale. rsc.org
Furthermore, techniques like in-situ diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) and in-situ Raman spectroscopy are used to study the photochemical transformation of nitrophenols on particulate surfaces, which is relevant for understanding their atmospheric chemistry. pnas.org These studies have revealed that the photochemical transformation of 4-nitrophenol (B140041) on particulate surfaces under visible light is a common phenomenon. pnas.org
The monitoring of these reactions often involves tracking the disappearance of the reactant and the appearance of products over time. This can be achieved by observing changes in the UV-Vis absorption spectrum or by using more sophisticated techniques like rapid-injection NMR (LED-RI-NMR) for in-situ reaction monitoring of reactive intermediates. researchgate.net
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of nitrophenol derivatives. Reversed-phase HPLC with a UV photodiode array detector is a common method for the determination of nitrophenols. researchgate.net
Method development for the HPLC analysis of nitrophenols often involves optimizing the mobile phase composition (e.g., methanol or acetonitrile content), pH, and flow rate. chromatographyonline.com For instance, an isocratic HPLC method for the determination of phenol (B47542) and several nitrophenols has been developed using a monolithic column. chromatographyonline.com In some cases, ion-pair reversed-phase HPLC is employed, using reagents like tetrabutylammonium (B224687) bromide as a pairing ion to improve separation. nih.gov
The selection of the stationary phase is also critical. C18 columns are widely used for the separation of nitrophenol isomers. nih.govresearchgate.net The detector wavelength is chosen to maximize the sensitivity for the compounds of interest; for nitrophenols, detection is often performed in the UV region. nih.govresearchgate.net
For quantitative analysis, a pre-column derivatization method can be developed to improve the stability and detectability of the analyte. nih.gov The robustness of an HPLC method is evaluated by assessing its performance under small, deliberate variations in parameters such as the percentage of organic solvent, flow rate, and column temperature. chromatographyonline.com
Table 1: Exemplary HPLC Conditions for Nitrophenol Analysis
| Parameter | Condition | Reference |
| Column | C18 | nih.govresearchgate.net |
| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB | nih.govresearchgate.net |
| Flow Rate | 1.0 ml/min | nih.govresearchgate.net |
| Detection | 290 nm | nih.govresearchgate.net |
| Internal Standard | 4-ethylphenol (ETP) | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool for the analysis of volatile and semi-volatile compounds like this compound. GC is well-suited for separating nitrophenols and their derivatives. capes.gov.br However, underivatized nitrophenols can sometimes interact with the GC column or injection port, which can affect sensitivity. researchgate.net
To overcome this, derivatization is often employed. For example, nitrophenols can be converted to more volatile and thermally stable derivatives before GC-MS analysis. researchgate.net In some cases, direct on-column derivatization can be performed. researchgate.net
The choice of ionization method in the mass spectrometer is also important. Negative Chemical Ionization (NCI) can be a highly selective method for compounds containing electronegative groups like the nitro group. mdpi.com GC-MS methods have been developed for the simultaneous quantification of related nitro compounds, such as nitrite (B80452) and nitrate, in biological fluids after derivatization. nih.gov
The GC-MS analysis provides both retention time data from the GC, which helps in separating components of a mixture, and mass spectral data from the MS, which provides information about the molecular weight and structure of the compound. phytopharmajournal.comnih.govresearchgate.net
Table 2: Typical GC-MS Parameters for Analysis of Organic Compounds
| Parameter | Condition | Reference |
| Column | DB 5 MS capillary column (30 m x 0.25 mm i.d., film thickness 0.25 µm) | phytopharmajournal.com |
| Carrier Gas | Helium | phytopharmajournal.com |
| Injector Temperature | 280 °C | phytopharmajournal.com |
| Oven Program | Initially at 45 °C, then ramped to 300 °C | phytopharmajournal.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | phytopharmajournal.com |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions and to aid in the purification process. weebly.com In the synthesis of nitrophenols, TLC can be used to follow the conversion of reactants to products. ukessays.com
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). weebly.com The polarity of the compounds determines their mobility on the TLC plate; less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value. ukessays.com
For nitrophenol derivatives, the choice of eluent system is crucial for achieving good separation. epa.gov Mixtures of solvents like benzene, petroleum ether, and methanol have been used for the TLC of nitro compounds. epa.gov After development, the spots on the TLC plate can be visualized under UV light or by using staining agents. weebly.com
TLC is also instrumental in optimizing conditions for column chromatography. By running TLC with different solvent systems, a suitable mobile phase for the large-scale separation of the product by column chromatography can be determined. ukessays.comresearchgate.net The completion of a reaction is often confirmed by TLC before proceeding with workup and purification. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org
Single-Crystal X-ray Diffraction Analysis
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. wikipedia.orgacs.org
The crystal diffracts the X-rays in a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of the individual atoms, their bond lengths, bond angles, and torsional angles can be determined with high precision. acs.org
This technique provides unambiguous proof of the molecular structure. For example, single-crystal X-ray diffraction has been used to confirm the structures of various nitrophenyl derivatives, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. acs.orgnih.gov The crystallographic data, including the space group and unit cell dimensions, provide a unique fingerprint of the crystalline form of the compound. nih.gov
Intermolecular Interactions and Crystal Packing of this compound
The crystal structure of (2-Methyl-3-nitrophenyl)methanol reveals a monoclinic system. A key feature of its solid-state arrangement is the presence of two crystallographically independent molecules within the asymmetric unit. nih.gov The aromatic rings of these two distinct molecules are oriented at a significant dihedral angle of 83.29 (3)° to each other. nih.gov
The molecular conformation shows that the nitro and hydroxymethyl groups are nearly coplanar with the benzene ring to which they are attached, with only minor deviations. nih.gov This planarity facilitates the observed intermolecular interactions.
Below are the detailed crystallographic data for (2-Methyl-3-nitrophenyl)methanol, which serve as a representative model.
Crystal Data and Structure Refinement for (2-Methyl-3-nitrophenyl)methanol
| Parameter | Value |
| Empirical Formula | C₈H₉NO₃ |
| Formula Weight | 167.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.601 (3) |
| b (Å) | 7.8650 (16) |
| c (Å) | 15.433 (3) |
| β (°) | 92.73 (3) |
| Volume (ų) | 1649.0 (6) |
| Z | 8 |
| Temperature (K) | 294 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) g/cm³ | 1.348 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 704 |
| Crystal Size (mm³) | 0.30 × 0.20 × 0.10 |
| Reflections Collected | 3123 |
| Independent Reflections | 2990 |
| Rint | 0.020 |
| Final R indices [I>2σ(I)] | R1 = 0.061, wR2 = 0.189 |
Data sourced from a study on (2-Methyl-3-nitrophenyl)methanol. nih.gov
Hydrogen Bond Geometry for (2-Methyl-3-nitrophenyl)methanol (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| O1—H1A···O3i | 0.82 | 2.01 | 2.812(3) | 166 |
| O4—H4A···O2ii | 0.82 | 2.06 | 2.846(3) | 160 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y+1/2, -z+3/2. Data sourced from a study on (2-Methyl-3-nitrophenyl)methanol. nih.gov
These tables quantitatively describe the crystal lattice and the specific hydrogen bonds that dictate the molecular assembly in the solid state for this representative compound.
Theoretical and Computational Chemistry Studies of 3,6 Dimethyl 2 Nitrophenyl Methanol
Quantum Chemical Calculations
Extensive searches of scientific literature and chemical databases did not yield specific quantum chemical calculations for (3,6-dimethyl-2-nitrophenyl)methanol. While computational studies are common for characterizing novel compounds, dedicated research on the electronic structure and properties of this particular molecule using methods like Density Functional Theory or ab initio calculations appears to be limited or not publicly available.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure or to perform geometry optimization for this compound were found in the reviewed literature. Such calculations would typically provide insights into the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density.
Ab Initio Methods for Electronic Properties
There is no available research that utilizes ab initio methods to investigate the electronic properties of this compound. These highly accurate, first-principles calculations could determine properties such as the molecular orbital energies, ionization potential, and electron affinity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
While the prediction of NMR chemical shifts through computational methods is a powerful tool in structural elucidation, no studies specifically detailing these predictions for this compound have been published. nih.gov Such a study would involve calculating the magnetic shielding tensors for the various nuclei in the molecule to predict their resonance frequencies in an NMR spectrum. nih.gov
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies for this compound were identified in the public domain. MD simulations are instrumental in understanding the dynamic behavior of molecules over time.
Conformational Analysis and Flexibility
Detailed conformational analysis and studies on the molecular flexibility of this compound are not available in the scientific literature. Such investigations would typically involve simulating the molecule's movements to identify stable conformations and the energy barriers between them.
Solvent Interaction Studies
There is a lack of published research on the interaction of this compound with different solvents using molecular dynamics simulations. These studies would be valuable for understanding how the solvent environment affects the molecule's conformation, properties, and behavior in solution.
Mechanistic Pathways Exploration via Computational Modeling
Computational modeling is instrumental in mapping out the potential reaction pathways for molecules like this compound. A key reaction for o-nitrobenzyl derivatives is their photo-induced cleavage, which is exploited in their function as photoremovable protecting groups. acs.orgchempedia.info The generally accepted mechanism involves the initial absorption of light, leading to an excited state. This is followed by an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. acs.org This intermediate is unstable and undergoes further rearrangement to release the protected molecule and form a nitrosobenzaldehyde derivative.
For this compound, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would be employed to study this photorelease mechanism. These calculations can model the electronic excited states and map the potential energy surface for the hydrogen transfer and subsequent steps. The presence of two methyl groups on the aromatic ring is expected to influence the reaction pathway through both electronic and steric effects. Computational studies on related molecules like 2-nitrotoluene (B74249) have utilized methods like B3LYP and MP2 to explore isomerization pathways, demonstrating the utility of these approaches.
A crucial aspect of understanding any chemical reaction is the characterization of its transition states—the high-energy structures that connect reactants, intermediates, and products. Computationally, transition states are identified as saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. The energy of the transition state determines the activation energy barrier of a reaction step.
For the photorelease mechanism of this compound, computational modeling would be used to locate and characterize the transition states for the intramolecular hydrogen transfer and the subsequent rearrangement of the aci-nitro intermediate. The geometry of these transition states, including key bond lengths and angles, provides a detailed picture of the bond-breaking and bond-forming processes. The table below illustrates the type of data that would be generated from such a computational study.
Interactive Data Table: Hypothetical Transition State Properties for the Photorelease of this compound
| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| TS1 (H-transfer) | C-H: 1.35, O-H: 1.20 | -1500 |
| TS2 (Rearrangement) | C-O: 1.50, N-O: 1.45 | -450 |
Note: The data in this table is hypothetical and serves to illustrate the output of a computational study.
For this compound, a computed reaction energy profile for its photorelease would elucidate the energetic landscape of this process. It would show the energy required to initiate the reaction (the excitation energy) and the barriers for the subsequent thermal steps. This information is critical for understanding the efficiency and rate of the photorelease. The profile would also reveal the relative stability of any intermediates, such as the aci-nitro species. Studies on the photorelease of NO₂ from nitrobenzene (B124822) have utilized CASPT2, CASSCF, and DFT calculations to characterize the reaction pathways on both triplet and singlet potential energy surfaces. nih.gov
Structure-Reactivity Relationships from Computational Data
Computational chemistry is a powerful tool for establishing relationships between the structure of a molecule and its reactivity. By systematically varying substituents on a parent molecule and calculating properties such as bond dissociation energies, ionization potentials, and reaction barriers, a quantitative understanding of substituent effects can be developed.
In the case of this compound, the two methyl groups are expected to act as electron-donating groups, which can influence the reactivity of both the nitro group and the benzylic alcohol. Computational studies on substituted 4-R-2-nitrophenols have shown that the inductive effect of substituents in the meta position to the nitro group determines the reduction potential. nih.gov Similarly, studies on the reactions of substituted thiophenes have established linear free-energy relationships for the electronic effects of substituents. rsc.org For this compound, computational analysis could quantify the impact of the methyl groups on properties like the acidity of the benzylic proton and the energy of the frontier molecular orbitals, which are key to its reactivity.
Interactive Data Table: Hypothetical Computational Data on Substituent Effects on the Properties of a Nitrophenylmethanol Derivative
| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | C-O Bond Dissociation Energy (kcal/mol) |
| -H | -6.5 | -1.2 | 80 |
| -CH₃ | -6.3 | -1.1 | 78 |
| -NO₂ | -7.0 | -2.0 | 85 |
Note: The data in this table is hypothetical and illustrates expected trends based on the electronic nature of the substituents.
Design of Novel Derivatives Based on Computational Predictions
A significant advantage of computational chemistry is its predictive power, which can be harnessed to design novel molecules with tailored properties. In the context of o-nitrobenzyl compounds, this could involve designing new photoremovable protecting groups with improved characteristics, such as activation by longer wavelength light, higher quantum yields of release, or faster release kinetics. nih.govmdpi.com
Starting from the this compound scaffold, computational screening could be used to explore the effects of introducing different functional groups at various positions on the aromatic ring. For example, the introduction of additional electron-donating or electron-withdrawing groups could be modeled to predict their impact on the absorption spectrum and the efficiency of the photorelease process. This in silico design process can significantly reduce the experimental effort required to develop new functional molecules by prioritizing the most promising candidates for synthesis and testing. Computational studies can guide the selection of appropriate sites for modification to fine-tune the biological activity of a caged compound. mdpi.com
Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The compound is a pivotal precursor for synthesizing a variety of heterocyclic structures. The nitro group, in particular, can be chemically transformed through reduction or cyclization to form nitrogen-containing rings, while the alcohol can be oxidized to an aldehyde, opening up further synthetic pathways.
(3,6-Dimethyl-2-nitrophenyl)methanol is a direct precursor to the corresponding aldehyde, 3,6-dimethyl-2-nitrobenzaldehyde (B6615077), via simple oxidation. This aldehyde is a crucial component in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine (B1200194) (DHP) core. nih.gov The DHP framework is clinically significant, with many derivatives used as cardiovascular drugs. nih.gov
The general Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an amine. nih.govnih.gov In this case, 3,6-dimethyl-2-nitrobenzaldehyde would react with a β-ketoester like methyl acetoacetate (B1235776) and an ammonia source to yield the corresponding 4-(3,6-dimethyl-2-nitrophenyl)-1,4-dihydropyridine derivative. The reaction proceeds through known intermediates such as methyl-2-((2-nitrophenyl)methylidene)-3-oxobutanoate. nih.gov
Table 1: Components of the Hantzsch Dihydropyridine Synthesis
| Component | Role | Example |
|---|---|---|
| Aldehyde | Provides the C4 and substituent of the DHP ring | 3,6-Dimethyl-2-nitrobenzaldehyde |
| β-Ketoester (2 equiv.) | Forms the C2, C3, C5, C6 and carboxylate groups | Methyl acetoacetate |
The chemical functionalities of this compound and its derivatives allow for the synthesis of other important heterocyclic systems, including cinnolines and isoxazoles.
Cinnolines: Cinnoline (B1195905) is an aromatic heterocyclic compound with a broad range of reported biological activities, including anticancer and antimicrobial properties. wikipedia.orgpnrjournal.comresearchgate.net A common strategy for cinnoline synthesis involves the cyclization of arenediazonium salts derived from ortho-substituted anilines. researchgate.net this compound can serve as a starting point in a multi-step synthesis. The nitro group can be reduced to an amine, and the alcohol moiety can be transformed into a group suitable for cyclization (e.g., an ethynyl (B1212043) group). The resulting ortho-alkynyl aniline (B41778) can then undergo diazotization and subsequent intramolecular cyclization, a pathway known as the Richter cinnoline synthesis, to form the cinnoline ring system. wikipedia.org
Isoxazoles: The synthesis of isoxazole (B147169) derivatives can also be achieved starting from the aldehyde derived from this compound. A patented method describes a one-pot reaction for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole from 2-methyl-6-nitrobenzaldehyde (B11629) oxime and ethylene (B1197577), using a manganese-based oxide as an oxidant. google.com This process involves the oxidation of the aldoxime to a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with ethylene to yield the dihydroisoxazole (B8533529) product with high efficiency. google.com This demonstrates a direct pathway from a closely related analogue to the isoxazole framework.
The hexahydro-2,6-methano-1-benzazocine ring system is a core structure in several biologically active natural products. nih.govacs.org A powerful method for constructing this framework involves a Diels-Alder reaction followed by a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. nih.govacs.org
A derivative of this compound could be employed in this sequence. The synthesis would begin by converting the alcohol to a suitable dienophile, such as a nitroaryl propenoate. This dienophile would then undergo a Diels-Alder reaction with a diene to create a 4-nitrophenylcyclohexanone precursor. nih.gov The key step is the subsequent intramolecular reductive cyclization, mediated by a base, where the nitro group is involved in the formation of the azocine (B12641756) ring, yielding the complex hexahydro-2,6-methano-1-benzazocine core. nih.govacs.org
Role in Photoremovable Protecting Group Chemistry
Derivatives of 2-nitrobenzyl alcohol are the most widely used class of photoremovable protecting groups (PPGs), often referred to as "caged compounds". nih.gov These groups allow for the spatial and temporal control over the release of a protected chemical species upon irradiation with light, a technique with profound applications in biology and chemistry. acs.org this compound fits this structural motif and is a precursor for creating such photosensitive molecules.
The core principle of a caged compound is the temporary inactivation of a biologically active molecule or a reactive chemical by covalently attaching it to the PPG. The 2-nitrobenzyl moiety is ideal for this purpose. mdpi.com The alcohol function of this compound can be linked to a substrate (e.g., an acid, alcohol, or amine) to form a photolabile ester, ether, or carbamate. Upon UV irradiation, typically between 300-365 nm, the protecting group is cleaved, releasing the active molecule and a 2-nitrosobenzaldehyde derivative as a byproduct. mdpi.com The methyl groups on the aromatic ring can be used to fine-tune the photochemical properties, such as the absorption wavelength and the quantum yield of the photorelease.
The photorelease mechanism of 2-nitrobenzyl compounds has been studied extensively. acs.orgrsc.org The process is initiated by the absorption of a photon, which excites the 2-nitrobenzyl chromophore. mdpi.com This leads to a rapid intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group, forming a transient species known as an aci-nitro intermediate. acs.org
This aci-nitro intermediate is the central player in the release sequence. It undergoes a series of rearrangements, which can be influenced by the solvent and pH. acs.org The mechanism proceeds through the formation of a cyclic isoxazolinol derivative, which then rearranges and fragments to release the protected substrate (the "caged" molecule) and the corresponding 2-nitrosobenzaldehyde photoproduct. mdpi.comacs.org The rate of release is often limited by the decay of these intermediates, a factor that must be considered in time-resolved experiments. acs.org A detailed understanding of this mechanism is crucial for designing PPGs with optimized release kinetics for specific applications.
Table 2: Key Intermediates in the Photorelease Mechanism of 2-Nitrobenzyl Cages
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Excited State | Formed upon UV light absorption. | Initiates the photoreaction. |
| aci-Nitro Tautomer | Formed via intramolecular hydrogen abstraction. acs.org | Key transient species that leads to bond cleavage. acs.org |
| Benzoisoxaline Derivative | A cyclic intermediate formed from the aci-nitro tautomer. mdpi.com | Precedes the final fragmentation step. mdpi.com |
Building Block for Complex Molecule Construction
The inherent functionalities of this compound make it an ideal starting material for the synthesis of a variety of complex molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and biologically active compounds. The presence of the nitro group, a versatile functional group, allows for a wide array of transformations, including reduction to an amine, which can then participate in cyclization reactions.
One of the most significant applications of ortho-nitrobenzyl alcohols is in the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Recent research has demonstrated the efficacy of iron-catalyzed transfer hydrogenation for the divergent synthesis of quinolines and quinolones from ortho-nitrobenzyl alcohols. researchgate.netresearchgate.net This methodology involves the reaction of the ortho-nitrobenzyl alcohol with primary or secondary alcohols, leading to the formation of polysubstituted quinoline (B57606) products in good to excellent yields. researchgate.netresearchgate.net The reaction proceeds through a transfer hydrogenative condensation, showcasing an atom-economical and environmentally benign approach. researchgate.net
The general scheme for this transformation can be represented as follows:
Scheme 1: General synthesis of polysubstituted quinolines from ortho-nitrobenzyl alcohols.
While specific studies on this compound are not extensively documented, the established reactivity of analogous ortho-nitrobenzyl alcohols provides a strong basis for its utility. The methyl groups at the 3- and 6-positions would be expected to influence the electronic and steric properties of the resulting quinoline derivatives, offering a pathway to novel and specifically substituted heterocyclic frameworks.
Furthermore, the reductive cyclization of ortho-nitrophenyl derivatives is a well-established strategy for the synthesis of indoles, another critical heterocyclic motif in medicinal chemistry. The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a key step in these syntheses. The substitution pattern of this compound would yield indoles with specific substitution at the 4- and 7-positions, which can be valuable for modulating biological activity.
Development of Novel Synthetic Strategies Utilizing the Compound's Unique Reactivity
The unique arrangement of substituents in this compound opens avenues for the development of novel synthetic strategies that exploit its distinct reactivity. The interplay between the hydroxyl, nitro, and methyl groups can be leveraged to achieve high levels of regioselectivity and to construct molecular scaffolds that would be challenging to access through other means.
A key area where the unique reactivity of this compound can be harnessed is in directed ortho-metalation (DoM) . ablesci.com DoM is a powerful technique for the functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent ortho-position by an organolithium reagent. ablesci.com In this compound, both the hydroxymethyl group (after conversion to an alkoxide) and the nitro group can act as directing groups. This dual-directing group potential, combined with the steric influence of the methyl groups, could allow for highly selective functionalization of the aromatic ring at the C4 or C5 positions. Such selective functionalization is a critical step in the synthesis of many complex natural products and pharmaceutical agents.
The following table outlines potential reaction parameters for the synthesis of quinolines from ortho-nitrobenzyl alcohols, which can be extrapolated for this compound.
| Catalyst | Reducing Agent/Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iron Complex | Secondary Alcohols | Toluene | 120 | 22-90 | researchgate.netresearchgate.net |
| Fe/HCl | - | Acetic Acid | Reflux | 82-95 | organic-chemistry.org |
| Zn/AcOH | - | Acetic Acid | Reflux | 82-95 | organic-chemistry.org |
| SnCl₂/HCl | - | Ethanol (B145695) | Reflux | 82-95 | organic-chemistry.org |
Furthermore, the nitro group itself can participate in various cycloaddition and rearrangement reactions, offering pathways to diverse molecular scaffolds. The development of synthetic strategies that capitalize on the tandem reactivity of the nitro and hydroxymethyl groups in this compound is an active area of research with the potential to streamline the synthesis of complex molecular targets.
Future Research Directions and Unexplored Avenues
Enantioselective Synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol
The development of methods for the enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. As this compound is a chiral molecule, the ability to selectively produce one enantiomer over the other would be of significant value for its potential use in asymmetric synthesis. Future research should focus on exploring various asymmetric reduction strategies of the corresponding prochiral ketone, 3,6-dimethyl-2-nitroacetophenone.
Potential Research Approaches:
Chiral Catalysts: Investigating the use of well-established chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, for the asymmetric hydrogenation or transfer hydrogenation of the precursor ketone.
Enzymatic Reduction: Exploring the use of ketoreductases (KREDs) for the stereoselective reduction of the ketone. This biocatalytic approach often offers high enantioselectivity under mild reaction conditions.
Chiral Borane (B79455) Reagents: Utilizing chiral borane reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of the carbonyl group.
A successful enantioselective synthesis would provide access to enantiopure this compound, a valuable tool for the synthesis of other chiral molecules.
Exploration of Novel Catalytic Transformations
The nitro and hydroxyl groups in this compound offer multiple avenues for catalytic transformations. Future research should aim to uncover novel reactions where this compound can act as a key substrate or intermediate.
Potential Research Directions:
Reduction of the Nitro Group: Investigating the selective catalytic reduction of the nitro group to an amine. This would yield (2-amino-3,6-dimethylphenyl)methanol, a bifunctional molecule with potential applications in the synthesis of heterocycles and as a ligand for metal catalysts. A variety of catalytic systems, including those based on palladium, platinum, or nickel, could be explored.
Oxidation of the Hydroxyl Group: Exploring the selective catalytic oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. This would provide access to 3,6-dimethyl-2-nitrobenzaldehyde (B6615077) and 3,6-dimethyl-2-nitrobenzoic acid, respectively, which are valuable synthetic intermediates.
Coupling Reactions: Investigating the use of the corresponding aryl halide or triflate derivative of this compound in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.
Investigation into Solid-State Reactivity and Polymorphism
The arrangement of molecules in the solid state can significantly influence their physical and chemical properties. A thorough investigation into the solid-state behavior of this compound is warranted.
Areas for Investigation:
Crystallography: Determining the single-crystal X-ray structure of this compound to understand its packing and intermolecular interactions in the solid state.
Polymorphism Screening: Conducting systematic screening for different polymorphic forms of the compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Different polymorphs can exhibit distinct melting points, solubilities, and stabilities.
Solid-State Reactivity: Exploring the possibility of solid-state reactions, such as photochemical transformations or reactions induced by mechanical stress (mechanochemistry). The steric hindrance and electronic effects of the methyl and nitro groups could lead to unique reactivity in the solid state compared to solution-phase reactions.
Development of Advanced Analytical Techniques for In Situ Monitoring of its Reactions
To gain a deeper understanding of the reaction mechanisms and kinetics of transformations involving this compound, the development and application of advanced in situ analytical techniques are crucial.
Potential Techniques:
Spectroscopic Methods: Utilizing techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and UV-Vis spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing in situ NMR to obtain detailed structural information about transient species and to elucidate reaction pathways.
Mass Spectrometry: Using techniques like reaction monitoring mass spectrometry (RMMS) to track the progress of reactions with high sensitivity and selectivity.
These techniques would provide invaluable data for optimizing reaction conditions and understanding the fundamental reactivity of the compound.
Rational Design of Derivatives for Specific Chemical Functions (Non-Biological)
The structural framework of this compound provides a scaffold for the rational design of new derivatives with specific, non-biological chemical functions.
Examples of Potential Derivatives and Applications:
Photolabile Protecting Groups: The ortho-nitrobenzyl alcohol moiety is a well-known photolabile protecting group. Derivatives of this compound could be designed and synthesized to act as novel photolabile protecting groups with tailored properties, such as altered absorption wavelengths or cleavage efficiencies.
Ligands for Catalysis: Modification of the phenyl ring or the benzylic alcohol could lead to the synthesis of novel ligands for transition metal catalysis. The steric and electronic properties of the dimethyl and nitro substituents could influence the catalytic activity and selectivity of the resulting metal complexes.
Molecular Switches: The nitro group can be reversibly reduced and oxidized. This property could be exploited to design molecular switches where the switching between states is triggered by an electrochemical stimulus, leading to changes in the molecule's optical or electronic properties.
The exploration of these future research directions will undoubtedly shed light on the fundamental chemistry of this compound and pave the way for its potential application in various areas of chemical science.
Q & A
Q. What are the recommended synthetic routes for (3,6-dimethyl-2-nitrophenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitration of pre-substituted dimethylphenyl precursors followed by reduction. For example, nitration of 3,6-dimethylbenzaldehyde using HNO₃/H₂SO₄ at 0–5°C yields the nitro intermediate, which is reduced to the alcohol using NaBH₄ or LiAlH₄ . Temperature control during nitration is critical to avoid over-nitration or decomposition. Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic analyses:
- ¹H/¹³C NMR : Look for aromatic proton splitting patterns (e.g., meta-coupling due to nitro and methyl groups) and hydroxyl proton signals (~1–5 ppm, broad) .
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) groups .
- Single-Crystal X-ray Diffraction : Resolve spatial arrangement of substituents; refine methyl group orientations to rule out steric clashes .
Q. What safety precautions are essential when handling nitroaromatic derivatives like this compound?
- Methodological Answer : Nitro groups pose explosion risks under heat or friction. Use blast shields, conduct reactions in fume hoods, and avoid metal spatulas. Toxicity data for this compound are limited, but structurally similar nitroaromatics (e.g., 3-nitrophenol) show moderate acute toxicity (LD₅₀ > 200 mg/kg in rats). Follow GHS/CLP guidelines: wear nitrile gloves, use P261/P262 precautions, and store at 2–8°C in amber glass .
Advanced Research Questions
Q. How do electronic effects of methyl and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The nitro group is a strong meta-directing deactivator, while methyl groups are weakly ortho/para-directing activators. Computational studies (DFT) predict preferential reactivity at the para position to the nitro group. Experimental validation via reactions with NaSH or NH₃ in ethanol under reflux can map regioselectivity. Monitor intermediates via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How can contradictory literature data on the biological activity of nitroaromatic alcohols be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting cell permeability). For example, conflicting reports on quorum-sensing inhibition in P. aeruginosa can be addressed by:
Q. What strategies optimize the compound’s stability in long-term enzymatic studies?
- Methodological Answer : Nitro groups are prone to photoreduction. Store solutions in amber vials under argon. Add antioxidants (0.1 mM ascorbate) to buffers. Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm): retention time shifts indicate nitro→amine reduction .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
